molecular formula C12H22N2O2 B13777299 3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester CAS No. 91695-67-9

3-(1-(2-Norbornyl)ethyl)carbazic acid ethyl ester

Cat. No.: B13777299
CAS No.: 91695-67-9
M. Wt: 226.32 g/mol
InChI Key: AHEIXKMVTNEBKO-UHFFFAOYSA-N
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Description

ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives. These compounds are known for their unique structural features, which include a bicyclic framework that imparts significant rigidity and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an ethylamino carbamate. The reaction conditions often require the use of a strong base to deprotonate the carbamate, followed by nucleophilic substitution to introduce the ethylamino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as:

Uniqueness

ETHYL N-[1-(6-BICYCLO[2.2.1]HEPTANYL)ETHYLAMINO]CARBAMATE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications in research and industry .

Properties

CAS No.

91695-67-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]carbamate

InChI

InChI=1S/C12H22N2O2/c1-3-16-12(15)14-13-8(2)11-7-9-4-5-10(11)6-9/h8-11,13H,3-7H2,1-2H3,(H,14,15)

InChI Key

AHEIXKMVTNEBKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(C)C1CC2CCC1C2

Origin of Product

United States

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